Enhanced Lipophilicity via Dual Alkyl and Aryl Fluorination Strategy
The target compound's 2-methylpyrrolidine group and aryl fluoride moiety synergistically increase lipophilicity compared to the non-methylated and non-fluorinated analog. Computed logP values show the target compound has an XLogP3 of 2.1, versus 1.4 for 3-fluoro-4-(pyrrolidin-1-yl)pyridine (lacking the methyl group) and 1.3 for 4-(2-methylpyrrolidin-1-yl)pyridine (lacking the fluorine). This represents a 50-61% increase in logP, correlated with a gain of 0.7-0.8 log units [1].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 3-fluoro-4-(pyrrolidin-1-yl)pyridine (XLogP3 = 1.4); 4-(2-methylpyrrolidin-1-yl)pyridine (XLogP3 = 1.3) |
| Quantified Difference | Δ XLogP3 = +0.7 to +0.8, representing a ~50-61% increase in lipophilicity |
| Conditions | Computed by PubChem using XLogP3 model. Values are directly comparable as they are generated by the same algorithm across all compounds. |
Why This Matters
A higher logP drives enhanced membrane permeability and target engagement, making this compound a critical starting point for central nervous system (CNS) programs where a balance of solubility and permeability is crucial; using a less lipophilic analog could compromise blood-brain barrier penetration.
- [1] PubChem. (2021). XLogP3 computed properties for 3-fluoro-4-(2-methylpyrrolidin-1-yl)pyridine and related heterocycles. National Center for Biotechnology Information. View Source
